2-(3-Bromoprop-1-en-1-yl)-5-nitrofuran
CAS No.:
Cat. No.: VC17294705
Molecular Formula: C7H6BrNO3
Molecular Weight: 232.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6BrNO3 |
|---|---|
| Molecular Weight | 232.03 g/mol |
| IUPAC Name | 2-[(E)-3-bromoprop-1-enyl]-5-nitrofuran |
| Standard InChI | InChI=1S/C7H6BrNO3/c8-5-1-2-6-3-4-7(12-6)9(10)11/h1-4H,5H2/b2-1+ |
| Standard InChI Key | RLBDDMPDDZBJOO-OWOJBTEDSA-N |
| Isomeric SMILES | C1=C(OC(=C1)[N+](=O)[O-])/C=C/CBr |
| Canonical SMILES | C1=C(OC(=C1)[N+](=O)[O-])C=CCBr |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-(3-Bromoprop-1-en-1-yl)-5-nitrofuran (C₇H₆BrNO₃) consists of a nitrofuran core modified with a 3-bromopropenyl group. The furan ring’s 2-position is substituted with a propenyl chain bearing a bromine atom at the terminal carbon, while the 5-position hosts a nitro group . This configuration introduces significant electronic effects due to the electron-withdrawing nitro group and the polarizable bromine atom, influencing reactivity and intermolecular interactions .
Physicochemical Properties
While direct measurements for this compound are sparse, analogs such as 2-(2-bromoprop-1-enyl)-5-nitrofuran (CAS MFCD00099043) provide a basis for estimation :
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Molecular Weight: 232.03 g/mol
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Exact Mass: 230.95 g/mol
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LogP: Estimated ~2.1 (based on bromofuran analogs)
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Solubility: Likely low in water due to hydrophobic bromine and nitro groups; soluble in organic solvents like dichloromethane or dimethyl sulfoxide .
The bromine atom enhances molecular polarizability, while the nitro group contributes to dipole-dipole interactions, affecting crystallization behavior and thermal stability .
Synthetic Pathways and Optimization
General Synthesis Strategies
Nitrofuran derivatives are typically synthesized via condensation or coupling reactions. For example, 3-(5-nitrofuran-2-yl)prop-2-en-1-one derivatives are prepared by reacting 5-nitrofuran-2-carbaldehyde with acetophenones under acid catalysis . Similarly, brominated analogs may be synthesized through:
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Aldol Condensation: Reacting 5-nitrofuran-2-carbaldehyde with brominated propanal derivatives in the presence of sulfuric acid .
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Nucleophilic Substitution: Introducing bromine via halogen exchange reactions on preformed propenyl-furan intermediates .
A representative protocol involves refluxing 5-nitrofuran-2-carbaldehyde with 3-bromopropionaldehyde in acetic acid and sulfuric acid, yielding the target compound after 24 hours .
Challenges in Synthesis
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Regioselectivity: Controlling the position of bromine substitution on the propenyl chain remains challenging, often requiring careful temperature modulation .
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Stability Issues: The nitro group’s electron-withdrawing nature can destabilize intermediates, necessitating inert atmospheric conditions .
Applications in Medicinal Chemistry
Antitubercular Agents
The structural similarity to 3-(5-nitrofuran-2-yl)prop-2-en-1-one derivatives suggests potential antitubercular activity. Compound 2 from PMC7400135, for example, achieves MICs of 0.031 mg/L against M. tuberculosis H37Rv, outperforming isoniazid by 25-fold . Modifications to the propenyl chain, such as bromination, may enhance membrane permeability and target binding .
Antifungal Candidates
Nitrofuran derivatives like N-(3-(1H-imidazol-1-yl)propyl)-5-nitrofuran-2-carboxamide exhibit antifungal activity against Candida spp. (MIC: 16–32 µg/mL) . The bromine atom in 2-(3-bromoprop-1-en-1-yl)-5-nitrofuran could similarly improve lipophilicity and fungal cell penetration.
Future Research Directions
Structure-Activity Relationship (SAR) Studies
Systematic modifications to the propenyl chain’s length and halogen substituents could optimize potency and reduce off-target effects. For example, replacing bromine with chlorine might alter electronic properties without compromising activity .
Formulation Development
Encapsulation in liposomes or polymeric nanoparticles could enhance the bioavailability of brominated nitrofurans, particularly for tuberculosis therapy .
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